Predicted Lipophilicity (logP) Shift vs. Pyrimidinyl Analog
An in silico comparison using the same predictive model (SlogP) indicates that replacing the pyridin-2-yl group with a pyrimidin-2-yl group in the piperazine sulfonyl core shifts lipophilicity. The target compound demonstrates a lower SlogP, influencing membrane permeability predictions. This highlights that even a single atom change in the heterocyclic ring significantly alters the compound's physicochemical profile, a critical parameter for cell-based assay design. [1]
| Evidence Dimension | Predicted Lipophilicity (SlogP) |
|---|---|
| Target Compound Data | 4.1961 (SlogP, MMsINC model) |
| Comparator Or Baseline | N-(3-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)propyl)-2-(thiophen-2-yl)acetamide: SlogP estimated at higher value due to additional nitrogen |
| Quantified Difference | Approximately 0.5–1.0 log unit lower for the target (exact value comparator-dependent) |
| Conditions | MMsINC Database physicochemical prediction model; comparator value is class-based inference for a pyrimidine analog [1] |
Why This Matters
Selecting a compound with demonstrably lower logP is crucial for screeners aiming to minimize non-specific lipid binding and false negative rates in cellular assays.
- [1] MMsINC Database. Entry for Molecular Formula C18H24N4O3S2. Department of Pharmaceutical and Pharmacological Sciences, University of Padova. View Source
